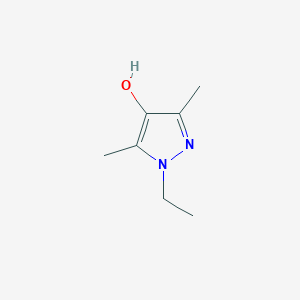
1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol” is a chemical compound with the CAS Number: 1383747-15-6 . It has a molecular weight of 140.19 . The IUPAC name for this compound is 1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol . The InChI code for this compound is 1S/C7H12N2O/c1-4-9-6(3)7(10)5(2)8-9/h10H,4H2,1-3H3 .
Synthesis Analysis
The synthesis of pyrazole compounds like “1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of “1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol” consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted with ethyl and methyl groups at the 1 and 3,5 positions respectively .Physical And Chemical Properties Analysis
“1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One application of pyrazole derivatives is in the field of corrosion inhibition. The bipyrazolic compounds, including derivatives of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol, have been studied for their effectiveness in protecting steel against corrosion in hydrochloric acid solutions. These compounds act as cathodic-type inhibitors, adsorbing on the steel surface according to the Langmuir adsorption model. Their efficiency can reach up to 84% at certain concentrations, highlighting their potential as cost-effective and efficient corrosion inhibitors (Tebji, Hammouti, Oudda, Ramdani, & Benkadour, 2005).
Crystal Structure Analysis
Another research area focuses on the crystal structure analysis of pyrazole derivatives. Studies have been conducted to understand the structural configurations of these compounds, which can provide insights into their reactivity and interactions in various chemical environments. For example, the molecular structure of certain pyrazole derivatives has been analyzed, revealing their planarity and potential for forming dimers through hydrogen bonding. This information is crucial for designing materials with specific properties (Rodier, Belaissaoui, Morpain, & Laude, 1994).
Antitumor Activity
Pyrazole derivatives also exhibit potential in medicinal chemistry, particularly in antitumor activity. Compounds synthesized from 1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol have been evaluated for their cytotoxic properties against tumor cell lines, showing promising results in inhibiting cell growth. This suggests their applicability in developing new chemotherapeutic agents (Kodadi, Benamar, Ibrahim, Zyad, Malek, Touzani, Ramdani, & Melhaoui, 2007).
Material Synthesis and Characterization
Furthermore, pyrazole derivatives are utilized in material synthesis, where their unique properties facilitate the development of novel materials. For instance, the synthesis and characterization of pyrazole-based compounds have led to the discovery of materials with potential applications in optoelectronics and catalysis. These studies involve detailed analyses of their molecular structures, electronic properties, and reactivity patterns, contributing to the advancement of materials science (Singh, Rawat, & Sahu, 2014).
Safety and Hazards
The safety information for “1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
1-ethyl-3,5-dimethylpyrazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-4-9-6(3)7(10)5(2)8-9/h10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCOMEHNHCWSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3,5-dimethyl-1H-pyrazol-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate](/img/structure/B2941615.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea](/img/structure/B2941618.png)
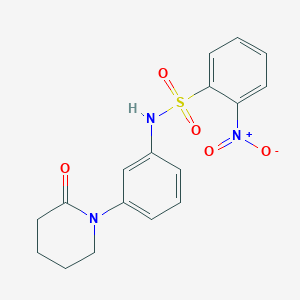
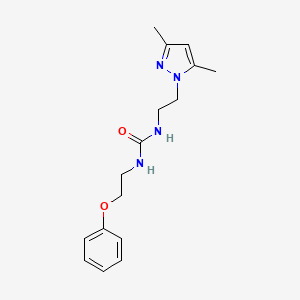

![4-Chloro-5-[4-(4-methylphenyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2941623.png)

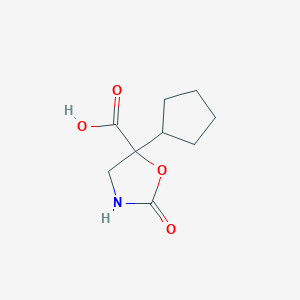
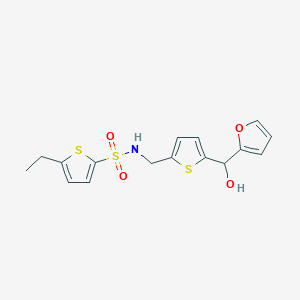


![4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid](/img/structure/B2941633.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)(97%)](/img/structure/B2941634.png)
![1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941636.png)